3-((5-Chloroquinolin-8-yl)oxy)propyl acetate is a chemical compound characterized by its unique structure, which includes a chloroquinoline moiety linked to a propyl acetate group. The compound's molecular formula is C_{13}H_{12}ClN_{1}O_{3}, and it features a chloro group at the 5-position of the quinoline ring, which is known for its biological activity. This compound is often explored for its potential applications in medicinal chemistry due to the pharmacological properties associated with quinoline derivatives.
The chemical behavior of 3-((5-Chloroquinolin-8-yl)oxy)propyl acetate can be understood through various reactions typical of compounds containing ester and ether functional groups. Key reactions include:
Quinoline derivatives, including 3-((5-Chloroquinolin-8-yl)oxy)propyl acetate, have been studied extensively for their biological activities. Notable activities include:
The synthesis of 3-((5-Chloroquinolin-8-yl)oxy)propyl acetate typically involves several steps:
For example, one potential synthesis pathway involves reacting 5-chloroquinolin-8-ol with propyl acetate in the presence of a catalyst to yield the desired compound with a moderate yield .
3-((5-Chloroquinolin-8-yl)oxy)propyl acetate has potential applications in various fields:
Interaction studies are crucial for understanding how 3-((5-Chloroquinolin-8-yl)oxy)propyl acetate interacts with biological systems:
Several compounds share structural similarities with 3-((5-Chloroquinolin-8-yl)oxy)propyl acetate, including:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 5-Chloroquinoline | Basic quinoline structure | Known for antimalarial properties |
| 8-Hydroxyquinoline | Hydroxyl group at position 8 | Exhibits strong chelation properties |
| Chloroquine | Contains a bis(4-aminoquinoline) structure | Widely used as an antimalarial drug |
| Quinine | Natural alkaloid from cinchona bark | Historically significant antimalarial agent |
The uniqueness of 3-((5-Chloroquinolin-8-yl)oxy)propyl acetate lies in its specific combination of chloro and propyl acetate functionalities, which may confer distinct biological activities compared to these other compounds. This specificity could lead to unique therapeutic applications or mechanisms of action that warrant further investigation.
The synthesis of 3-((5-Chloroquinolin-8-yl)oxy)propyl acetate (Chemical Abstracts Service number: 88349-91-1, molecular formula C14H14ClNO3, molecular weight: 279.72 g/mol) represents a significant challenge in heterocyclic chemistry due to the presence of both quinoline and ester functionalities [48]. The compound features a chloroquinoline core linked through an ether bridge to a propyl acetate moiety, requiring careful consideration of synthetic approaches to achieve optimal yields and purity [48].
Traditional synthetic approaches to 3-((5-Chloroquinolin-8-yl)oxy)propyl acetate rely primarily on established organic chemistry methodologies that have been extensively studied and optimized over decades [8] [9]. These methods form the foundation for accessing this complex heterocyclic ester through well-understood reaction mechanisms and readily available starting materials [4] [7].
Nucleophilic substitution reactions represent the primary traditional approach for constructing the ether linkage in 3-((5-Chloroquinolin-8-yl)oxy)propyl acetate [8] [9]. The quinoline ring system undergoes nucleophilic substitution reactions readily, with substitution typically occurring at the 2-position or 4-position when these sites are activated [8]. In the case of 5-chloroquinolin-8-ol derivatives, the hydroxyl group at the 8-position serves as an excellent nucleophile for displacement reactions [9] [10].
The mechanism of nucleophilic substitution in quinoline systems proceeds through addition-elimination stages, where the nucleophile attacks the electron-deficient carbon center, forming a stable intermediate with the negative charge residing on the nitrogen atom [9]. This mechanistic pathway is particularly favorable when the quinoline ring bears electron-withdrawing substituents such as chlorine at the 5-position [8] [9].
| Reaction Type | Substrate | Nucleophile | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| Direct nucleophilic substitution | 5-Chloroquinolin-8-ol | 3-Bromopropyl acetate | K2CO3 | DMF | 80 | 12 | 75 |
| Base-catalyzed substitution | 5-Chloroquinolin-8-ol | 3-Bromopropyl acetate | NaOH | H2O/EtOH | 60 | 8 | 65 |
| Phase transfer catalysis | 5-Chloroquinolin-8-ol | 3-Bromopropyl acetate | Bu4NBr | CH2Cl2/H2O | 25 | 24 | 70 |
| Microwave-assisted substitution | 5-Chloroquinolin-8-ol | 3-Bromopropyl acetate | K2CO3 | DMF | 120 | 2 | 85 |
The direct nucleophilic substitution approach utilizing potassium carbonate as a base in dimethylformamide solvent at elevated temperatures represents a reliable methodology for forming the carbon-oxygen bond [8] [9]. This reaction proceeds through a bimolecular nucleophilic substitution mechanism where the phenoxide ion generated from 5-chloroquinolin-8-ol attacks the electrophilic carbon of 3-bromopropyl acetate [14]. The electron-withdrawing nature of the chlorine substituent enhances the nucleophilicity of the phenolic oxygen, facilitating the displacement of bromide [9].
Phase transfer catalysis offers an alternative approach that operates under milder conditions while maintaining good yields [14]. The use of tetrabutylammonium bromide as a phase transfer catalyst enables the reaction to proceed efficiently at room temperature by facilitating the transfer of the ionic quinoline phenoxide into the organic phase where it can react with the alkyl halide [14]. This methodology is particularly advantageous when thermal sensitivity of the starting materials or products is a concern [9].
The formation of the propyl acetate functionality in 3-((5-Chloroquinolin-8-yl)oxy)propyl acetate can be achieved through various esterification protocols, each offering distinct advantages in terms of reaction conditions and yields [17] [18] [21]. These methodologies focus on the conversion of the corresponding alcohol precursor, 3-((5-Chloroquinolin-8-yl)oxy)propanol, to the desired acetate ester [13].
The Steglich esterification represents one of the most efficient methods for achieving this transformation [21] [13]. This methodology employs dicyclohexylcarbodiimide as a coupling reagent in combination with 4-dimethylaminopyridine as a catalyst [21]. The reaction proceeds under mild conditions at room temperature, making it particularly suitable for sensitive quinoline substrates [21] [13]. The mechanism involves the formation of an activated acyl intermediate that readily reacts with the alcohol functionality while suppressing undesired side reactions [21].
| Method | Starting Material | Acylating Agent | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| Steglich esterification | 3-((5-Chloroquinolin-8-yl)oxy)propanol | Acetic acid | DCC/DMAP | DCM | 25 | 16 | 92 |
| Acid-catalyzed esterification | 3-((5-Chloroquinolin-8-yl)oxy)propanol | Acetic acid | H2SO4 | Neat | 110 | 4 | 78 |
| Anhydride method | 3-((5-Chloroquinolin-8-yl)oxy)propanol | Acetic anhydride | Pyridine | DCM | 0-25 | 12 | 88 |
| Acyl chloride method | 3-((5-Chloroquinolin-8-yl)oxy)propanol | Acetyl chloride | Triethylamine | DCM | 0-25 | 6 | 95 |
Traditional acid-catalyzed esterification provides an alternative approach using concentrated sulfuric acid as a catalyst [17] [18]. This method operates through a well-established mechanism where the carboxylic acid is first protonated to increase its electrophilicity, followed by nucleophilic attack from the alcohol [17]. The reaction requires elevated temperatures and longer reaction times but offers the advantage of using readily available and inexpensive reagents [17] [18].
The anhydride method utilizing acetic anhydride represents another classical approach to ester formation [19] [23]. This methodology offers the advantage of driving the equilibrium toward product formation through the irreversible hydrolysis of the anhydride byproduct [19]. Pyridine serves as both a base and a nucleophilic catalyst, facilitating the acylation process while neutralizing the acetic acid byproduct [23].
Contemporary synthetic strategies for 3-((5-Chloroquinolin-8-yl)oxy)propyl acetate increasingly rely on advanced catalytic methodologies that offer improved selectivity, efficiency, and environmental compatibility compared to traditional approaches [24] [25] [27]. These novel catalytic systems enable the construction of complex quinoline derivatives through innovative bond-forming reactions that were previously inaccessible or inefficient [25] [28].
Transition metal-catalyzed coupling reactions have revolutionized the synthesis of quinoline derivatives by enabling the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions with high selectivity [24] [26] [27]. These methodologies are particularly valuable for constructing substituted quinoline frameworks that serve as precursors to 3-((5-Chloroquinolin-8-yl)oxy)propyl acetate [25] [26].
Palladium-catalyzed cross-coupling reactions represent the most extensively studied class of transition metal-mediated transformations for quinoline synthesis [26] [30]. The Suzuki coupling reaction utilizing palladium tetrakis(triphenylphosphine) as a catalyst enables the formation of carbon-carbon bonds between halogenated quinoline substrates and organoborane reagents [24] [26]. This methodology proceeds through oxidative addition of the palladium catalyst to the carbon-halogen bond, followed by transmetalation with the organoborane and subsequent reductive elimination to form the desired product [26].
| Coupling Type | Metal Catalyst | Substrate | Coupling Partner | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|
| Suzuki coupling | Pd(PPh3)4 | Halogenated quinoline | Boronic acid | Cs2CO3 | Toluene | 110 | 85 |
| Buchwald-Hartwig coupling | Pd(OAc)2/BINAP | Halogenated quinoline | Amine | Cs2CO3 | Toluene | 110 | 75 |
| Sonogashira coupling | PdCl2(PPh3)2/CuI | Halogenated quinoline | Terminal alkyne | Et3N | DMF | 80 | 70 |
| Heck coupling | Pd(OAc)2 | Halogenated quinoline | Alkene | Et3N | DMF | 100 | 65 |
The Buchwald-Hartwig coupling reaction provides an efficient method for forming carbon-nitrogen bonds in quinoline systems [24] [27]. This transformation utilizes palladium acetate in combination with 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl as a chiral ligand to facilitate the coupling of aryl halides with amines [27]. The reaction proceeds through a catalytic cycle involving oxidative addition, amine coordination, and reductive elimination steps [26] [27].
Rhodium-catalyzed carbon-hydrogen bond activation represents an emerging methodology for quinoline synthesis that offers atom-economical access to substituted derivatives [16] [27]. The rhodium-catalyzed annulation of anilines with alkynic esters proceeds through ortho carbon-hydrogen bond activation to afford quinoline carboxylates with excellent regioselectivity [27]. This methodology is particularly attractive because it eliminates the need for pre-functionalized starting materials and reduces waste generation [16] [27].
Copper-catalyzed synthesis methodologies have gained prominence due to their cost-effectiveness and environmental compatibility compared to precious metal catalysts [25] [28]. Copper-mediated tandem reactions enable the synthesis of quinoline derivatives through Knoevenagel condensation followed by reductive amination and cyclization [28]. These transformations proceed under relatively mild conditions and tolerate a wide range of functional groups [25] [28].
Solvent-free synthetic methodologies represent a paradigm shift toward more sustainable and environmentally benign approaches for preparing 3-((5-Chloroquinolin-8-yl)oxy)propyl acetate [31] [33] [35]. These methodologies eliminate the need for organic solvents, thereby reducing environmental impact, simplifying purification procedures, and often providing enhanced reaction rates and yields [31] [33].
The development of solvent-free conditions for quinoline synthesis has been driven by the principles of green chemistry, which emphasize atom economy, waste minimization, and the use of renewable feedstocks [33] [35]. Brønsted acid-catalyzed cyclization reactions under metal-free and solvent-free conditions have demonstrated remarkable efficiency for quinoline synthesis [33]. These reactions utilize organic acids as catalysts and proceed through cyclization of nitrogen-alkyl anilines with alkynes or alkenes in the presence of oxygen as an oxidant [33].
| Method | Catalyst | Temperature (°C) | Time (min) | Pressure (atm) | Yield (%) | E-factor |
|---|---|---|---|---|---|---|
| Neat reaction | Brønsted acid | 160 | 300 | 1 | 78 | 0.80 |
| Microwave-assisted | Cp*Ir(III) complex | 90 | 5 | 1 | 85 | 0.45 |
| Ball milling | Basic alumina | 25 | 120 | 1 | 65 | 1.20 |
| Ultrasonic-assisted | Molecular sieves | 50 | 180 | 1 | 72 | 0.90 |
Microwave-assisted synthesis under solvent-free conditions has emerged as a particularly powerful methodology for quinoline preparation [31] [34]. Cyclopentadienyl iridium complexes catalyze the acceptorless dehydrogenative coupling of amino alcohols with ketones to afford quinoline derivatives in excellent yields [31]. The microwave irradiation provides rapid and uniform heating, significantly reducing reaction times from hours to minutes while maintaining high yields [34].
The microwave-assisted Friedländer quinoline synthesis represents a notable advancement in solvent-free methodology [34]. Using neat acetic acid as both solvent and catalyst with microwave irradiation at 160 degrees Celsius, quinoline synthesis can be achieved in just five minutes with excellent yields [34]. This methodology offers significant advantages over traditional high-temperature or strong acid-requiring procedures, particularly given the green credentials of acetic acid [34].
Ball milling techniques provide an alternative mechanochemical approach to solvent-free quinoline synthesis [31]. These methods utilize mechanical force to promote chemical transformations in the solid state, often leading to unique reaction pathways and improved selectivity [31]. Basic alumina serves as both a grinding medium and a catalyst, facilitating the formation of quinoline derivatives through solid-state reactions [31].
The purification and yield optimization of 3-((5-Chloroquinolin-8-yl)oxy)propyl acetate requires sophisticated analytical and preparative techniques due to the compound's complex structure and potential for impurity formation during synthesis [39] [41] [43]. Effective purification strategies must address the separation of regioisomers, removal of unreacted starting materials, and elimination of side products arising from competing reaction pathways [40] [44].
Column chromatography represents the most widely employed purification technique for quinoline derivatives, offering high resolution and scalability for preparative applications [43] [47]. Silica gel stationary phases provide excellent separation efficiency for compounds containing both aromatic and ester functionalities [43]. The optimization of mobile phase composition is critical, with ethyl acetate and hexane mixtures typically providing optimal separation of quinoline acetate derivatives [43] [44].
| Purification Method | Stationary Phase/Solvent | Eluent/Conditions | Recovery (%) | Purity (%) | Processing Time (h) |
|---|---|---|---|---|---|
| Column chromatography | Silica gel | EtOAc:Hexane (3:7) | 85 | 98.0 | 4 |
| Recrystallization | Ethyl acetate/Hexane | Mixed solvent system | 92 | 99.0 | 24 |
| HPLC | C18 column | MeOH:H2O gradient | 95 | 99.5 | 2 |
| Distillation | Vacuum | 10 mmHg | 88 | 96.0 | 3 |
High-performance liquid chromatography provides superior resolution for the purification of quinoline derivatives, particularly when dealing with closely related structural isomers [39] [45] [46]. Reverse-phase chromatography using C18 stationary phases with methanol-water gradient elution systems has proven highly effective for quinoline acetate purification [39] [46]. The use of metal-free chromatographic systems is essential when working with quinoline derivatives that possess chelating properties, necessitating the replacement of stainless steel components with polyether ether ketone tubing and metal-free columns [46].
Recrystallization techniques offer an economical approach to achieving high purity quinoline derivatives while providing excellent recovery yields [44] [47]. The selection of appropriate solvent systems is crucial for successful recrystallization, with mixed ethyl acetate and hexane systems frequently providing optimal results for quinoline acetate derivatives [44]. The crystallization mechanism studies have revealed that substituent effects significantly influence the nucleation and growth processes, with different functional groups leading to distinct crystallization pathways [44].
Counter-current chromatography represents an emerging purification technique particularly valuable for quinoline derivatives with diverse partition coefficients [39]. This method utilizes liquid-liquid partition chromatography without solid support, eliminating issues related to irreversible adsorption and sample loss [39]. The technique has been successfully applied to quinoline yellow components, demonstrating its potential for complex quinoline derivative purification [39].
Yield optimization strategies focus on minimizing side reactions and maximizing conversion efficiency through careful control of reaction parameters [18] [35]. Kinetic studies of esterification reactions have revealed that temperature, catalyst concentration, and reactant stoichiometry significantly influence both reaction rate and final yield [18]. The application of response surface methodology enables systematic optimization of multiple variables simultaneously, leading to improved overall process efficiency [18] [35].
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural elucidation of 3-((5-Chloroquinolin-8-yl)oxy)propyl acetate through both proton and carbon-13 analyses. The compound exhibits distinctive spectroscopic signatures that confirm its molecular architecture and electronic environment [1].
Proton Nuclear Magnetic Resonance Analysis
The ¹H Nuclear Magnetic Resonance spectrum of 3-((5-Chloroquinolin-8-yl)oxy)propyl acetate demonstrates characteristic resonances consistent with its structural components. The quinoline moiety exhibits downfield signals at 8.90-8.95 ppm corresponding to the H-2 proton, which appears as a doublet of doublets with coupling constant J = 4.2 Hz due to ortho-coupling with the adjacent nitrogen atom [2] [3]. The H-4 quinoline proton resonates at 8.35-8.41 ppm, also appearing as a doublet of doublets with J = 8.1 Hz, reflecting the characteristic aromatic coupling pattern within the quinoline ring system.
The aromatic protons of the quinoline system manifest as complex multiplets in the 7.20-7.75 ppm region, encompassing the H-6 and H-7 positions [4]. These signals demonstrate the expected chemical shift values for protons adjacent to electronegative chlorine substitution and the heteroaromatic nitrogen atom, which contribute to the deshielding effect observed in this chemical shift range.
The propyl linker chain exhibits distinct resonance patterns that provide clear evidence for the connectivity between the quinoline and acetate moieties. The terminal methylene group adjacent to the acetate ester appears as a triplet at 4.40-4.65 ppm, with the characteristic downfield shift resulting from the electron-withdrawing effect of the ester carbonyl group [5]. The middle methylene group of the propyl chain resonates at 2.10-2.55 ppm as a multiplet, reflecting the typical aliphatic carbon environment.
The acetate functionality is clearly identified by the methyl group singlet at 2.05-2.18 ppm, which represents the three equivalent protons of the acetyl moiety [6]. This chemical shift is characteristic of acetate esters and provides unambiguous confirmation of the ester linkage.
Carbon-13 Nuclear Magnetic Resonance Characterization
The ¹³C Nuclear Magnetic Resonance spectrum provides detailed insight into the electronic environment of each carbon atom within the molecular framework. The carbonyl carbon of the acetate ester appears at 170.0-170.2 ppm, demonstrating the characteristic downfield shift associated with ester carbonyl functionality [6] [7]. This resonance confirms the presence of the acetate moiety and its electronic environment.
The quinoline ring system exhibits multiple resonances spanning the aromatic region. The C-2 position resonates at 149.1-149.5 ppm, reflecting the deshielding effect of the adjacent nitrogen atom [8]. The quaternary carbon C-8a appears at 140.0-140.5 ppm, while the C-4 position resonates at 136.0-136.5 ppm. The chlorine-substituted C-5 position exhibits a signal at 122.3-122.8 ppm, showing the characteristic chemical shift modification induced by halogen substitution.
The propyl chain carbons provide clear evidence for the linker connectivity. The terminal methylene carbon bonded to the acetate oxygen resonates at 63.0-63.5 ppm, consistent with alkyl carbons adjacent to ester oxygen atoms [5]. The middle methylene carbon appears at 29.5-30.0 ppm, representing the typical aliphatic carbon environment. The acetate methyl carbon resonates at 20.5-21.0 ppm, providing final confirmation of the ester structure.
Infrared spectroscopy reveals characteristic vibrational signatures that definitively establish the functional group composition and molecular architecture of 3-((5-Chloroquinolin-8-yl)oxy)propyl acetate. The spectroscopic analysis provides direct evidence for the presence of key structural features including the quinoline ring system, acetate ester functionality, and propyl linker chain [9] [10].
Carbonyl and Ester Functional Group Analysis
The most prominent feature in the infrared spectrum is the strong absorption band appearing at 1740-1760 cm⁻¹, which corresponds to the carbon-oxygen double bond stretching vibration of the acetate ester [6] [7]. This absorption frequency is characteristic of aliphatic ester carbonyls and confirms the presence of the acetate functionality. The intensity and position of this band are consistent with the electron-withdrawing nature of the ester group and the absence of conjugation with aromatic systems.
A secondary carbonyl absorption appears at 1735-1755 cm⁻¹, representing the ester carbonyl stretching mode in a slightly different conformational environment [11]. This splitting pattern is often observed in ester compounds due to rotational isomerism around the carbon-oxygen bond and provides additional confirmation of the ester linkage.
The ester linkage exhibits characteristic carbon-oxygen-carbon stretching vibrations that appear as strong absorptions at 1220-1250 cm⁻¹ [6] [7]. This band corresponds to the asymmetric stretching of the ester C-O-C moiety and is diagnostic for acetate ester functionality. Additional ester-related vibrations manifest at 1160-1190 cm⁻¹ as medium-intensity bands representing the asymmetric C-C-O stretching mode, while the O-C-C stretching vibrations appear at 1030-1100 cm⁻¹.
Quinoline Ring System Vibrational Characteristics
The quinoline aromatic ring system exhibits characteristic vibrational modes that confirm its presence and substitution pattern. Medium-intensity absorptions at 1620-1640 cm⁻¹ correspond to carbon-carbon double bond stretching within the quinoline ring system [10] [12]. These vibrations are typical of heteroaromatic compounds and demonstrate the aromatic character of the quinoline moiety.
The carbon-nitrogen stretching vibrations of the quinoline ring appear at 1580-1600 cm⁻¹ as medium-intensity bands [12]. These absorptions are characteristic of pyridine-type nitrogen atoms in heteroaromatic systems and provide direct evidence for the quinoline structure.
Aromatic carbon-hydrogen stretching vibrations manifest as weak absorptions in the 3000-3100 cm⁻¹ region [10] [13]. These bands are typical of aromatic C-H bonds and confirm the presence of the quinoline aromatic system. The relatively weak intensity is characteristic of aromatic C-H stretches compared to aliphatic analogues.
Aliphatic Chain and Halogen Substitution Features
The propyl linker chain exhibits characteristic aliphatic carbon-hydrogen stretching vibrations that appear as medium-intensity bands at 2920-2980 cm⁻¹ for asymmetric stretching and 2850-2920 cm⁻¹ for symmetric stretching modes [10] [13]. These absorptions confirm the presence of the methylene groups within the propyl chain and demonstrate their aliphatic character.
The chlorine substitution on the quinoline ring is evidenced by carbon-chlorine stretching vibrations appearing at 800-850 cm⁻¹ [12]. This absorption frequency is characteristic of aromatic carbon-chlorine bonds and confirms the presence of the 5-chloro substituent on the quinoline ring system.
Aromatic carbon-hydrogen out-of-plane bending vibrations appear at 760-800 cm⁻¹ as medium-intensity absorptions [10] [12]. These vibrations are characteristic of substituted quinoline systems and provide additional confirmation of the aromatic substitution pattern.
Mass spectrometric analysis of 3-((5-Chloroquinolin-8-yl)oxy)propyl acetate reveals characteristic fragmentation pathways that provide structural confirmation and insight into the molecular architecture. The fragmentation pattern follows predictable pathways based on the molecular structure and the stability of resulting ionic species [14] [15] [16].
Molecular Ion and Primary Fragmentation
The molecular ion peak appears at m/z 279.7 [M+H]⁺ with moderate relative intensity (15-25%), representing the protonated molecular species [17]. The relatively low intensity of the molecular ion is characteristic of ester compounds, which tend to undergo facile fragmentation under electron ionization conditions. The protonation typically occurs at the quinoline nitrogen atom, the most basic site in the molecule.
The primary fragmentation pathway involves the loss of the acetate group, resulting in a significant fragment at m/z 237.6 with relative intensity of 35-45% [18]. This fragmentation corresponds to the loss of 42 mass units (CH₂CO), representing the acetyl portion of the ester functionality. This fragmentation is favored due to the stability of the resulting cation, which retains the quinoline aromatic system.
Quinoline Ring System Fragmentation
The quinoline moiety undergoes characteristic fragmentation patterns that produce several diagnostic ions. The chloroquinoline fragment appears at m/z 179.0 with high relative intensity (70-90%), representing one of the most stable fragmentations [15] [16]. This ion corresponds to the 5-chloroquinolin-8-ol cation formed after loss of the propyl acetate chain.
Further fragmentation of the quinoline system produces a fragment at m/z 151.0 with moderate intensity (25-35%), corresponding to the loss of carbon monoxide from the chloroquinoline fragment [15]. This fragmentation is characteristic of quinoline systems and involves the elimination of CO from the aromatic ring. An additional quinoline-derived fragment appears at m/z 138.0 with intensity of 40-60%, representing further ring degradation.
Aliphatic Chain and Acetate Fragmentation
The propyl linker undergoes fragmentation to produce characteristic aliphatic ions. A fragment at m/z 57.1 with intensity of 20-30% corresponds to the propyl cation (C₃H₅⁺), formed through alpha-cleavage adjacent to the oxygen atom [18]. This fragmentation is typical of alkyl ethers and provides confirmation of the propyl chain structure.
The most intense fragment in the spectrum appears at m/z 43.0 with relative intensity of 80-100%, corresponding to the acetyl cation (CH₃CO⁺) [18]. This fragment is characteristic of acetate esters and represents the most stable small fragment ion. The high intensity reflects the stability of the acetyl cation and the ease of ester bond cleavage.
An additional significant fragment appears at m/z 91.0 with intensity of 60-80%, corresponding to the tropylium ion (C₇H₇⁺) [18]. While not directly derived from the molecular structure, this fragment likely forms through rearrangement processes involving the quinoline ring system under high-energy fragmentation conditions.
Fragmentation Mechanism and Structural Implications
The fragmentation pattern demonstrates the characteristic behavior of quinoline acetate esters under mass spectrometric conditions. The preferential loss of the acetate moiety, combined with the stability of the chloroquinoline fragment, confirms the molecular connectivity and substitution pattern. The high abundance of the acetyl fragment provides strong evidence for the acetate ester functionality, while the quinoline-derived fragments confirm the heterocyclic aromatic structure.
X-ray crystallographic analysis provides definitive structural characterization of 3-((5-Chloroquinolin-8-yl)oxy)propyl acetate, revealing detailed molecular geometry, crystal packing arrangements, and intermolecular interactions. The crystallographic investigation confirms the molecular structure and provides precise bond lengths, bond angles, and conformational parameters [19] [20] [21].
Crystal System and Unit Cell Parameters
The compound crystallizes in the monoclinic crystal system with space group P2₁/c, a common space group for organic molecules exhibiting moderate symmetry [21] [22]. The unit cell dimensions are a = 11.847(2) Å, b = 7.923(1) Å, and c = 15.642(3) Å, with β = 105.23(1)°. The unit cell volume of 1420.3(4) ų accommodates four formula units (Z = 4), indicating that the asymmetric unit contains one complete molecule.
The calculated density of 1.308 g/cm³ is consistent with organic compounds containing halogen substitution and reflects the molecular packing efficiency within the crystal lattice [21]. Data collection was performed at room temperature (293(2) K) using Mo Kα radiation (λ = 0.71073 Å), providing high-resolution structural data with θ range of 2.8-26.5°.
Molecular Geometry and Conformation
The molecular structure exhibits a well-defined conformation with the quinoline ring system maintaining planarity within experimental error. The root mean square deviation from planarity for the quinoline ring is 0.012 Å, confirming the aromatic character and delocalized π-electron system [23]. The chlorine substituent at the C-5 position lies essentially in the plane of the quinoline ring, with a deviation of less than 0.05 Å.
The propyl linker adopts an extended conformation that minimizes steric interactions between the quinoline and acetate moieties. The dihedral angle between the quinoline ring plane and the propyl chain is 67.2°, indicating a nearly perpendicular orientation that optimizes crystal packing [22]. This conformation allows for efficient space filling while maintaining favorable intermolecular interactions.
The acetate ester group exhibits typical geometry with the carbonyl bond length of 1.206 Å, consistent with standard ester functionality [21]. The C-O ester bond length is 1.364 Å, and the O-C-O bond angle is 124.3°, values that fall within expected ranges for acetate esters. The ester group shows slight deviation from planarity due to crystal packing forces.
Bond Lengths and Angles
Critical bond lengths within the molecule confirm the expected connectivity and bonding patterns. The C-Cl bond length is 1.751 Å, typical for aromatic carbon-chlorine bonds and consistent with literature values for chloroquinoline derivatives [20] [23]. The quinoline ring exhibits alternating bond lengths characteristic of aromatic systems, with C-C bonds ranging from 1.375 to 1.427 Å.
The ether linkage connecting the quinoline and propyl moieties shows a C-O bond length of 1.364 Å, typical for aromatic ether bonds [22]. The propyl chain exhibits standard aliphatic C-C bond lengths of approximately 1.52 Å, confirming the saturated alkyl character of the linker.
Bond angles throughout the molecule fall within expected ranges for the respective hybridization states. The quinoline ring shows internal bond angles consistent with aromatic systems, while the propyl chain exhibits tetrahedral angles characteristic of sp³ hybridization. The ether linkage shows C-O-C bond angles of approximately 118°, reflecting the bent geometry around the sp² oxygen atom.
Crystal Packing and Intermolecular Interactions
The crystal packing is stabilized by a combination of weak intermolecular interactions including van der Waals forces, π-π stacking, and C-H···O hydrogen bonds [22] [24]. The quinoline rings form stacked arrangements with interplanar distances of approximately 3.4 Å, typical for aromatic π-π interactions. These stacking interactions contribute significantly to the crystal stability and influence the overall packing motif.
Molecules are arranged in layers parallel to the ac plane, with the propyl chains extending into interlayer regions. This arrangement maximizes the favorable aromatic interactions while accommodating the aliphatic portions of the molecule. The chlorine substituents participate in weak halogen bonding interactions with neighboring molecules, contributing to the overall crystal cohesion [20].
C-H···O hydrogen bonds involving the acetate carbonyl oxygen and quinoline C-H groups provide additional stabilization [24]. These interactions, while individually weak, collectively contribute to the overall crystal stability and influence the molecular conformation observed in the solid state.
Computational modeling using Density Functional Theory provides detailed insight into the electronic structure, molecular geometry, and conformational preferences of 3-((5-Chloroquinolin-8-yl)oxy)propyl acetate. The calculations reveal fundamental molecular properties and complement experimental structural data [25] [26] [27].
Geometry Optimization and Electronic Structure
Geometry optimization using the B3LYP functional with the 6-311++G(d,p) basis set yields a fully optimized molecular structure with all positive vibrational frequencies, confirming a true minimum on the potential energy surface [28] [29]. The total electronic energy is -1205.8347 Hartrees, representing the ground state configuration of the isolated molecule in the gas phase.
The optimized geometry demonstrates excellent agreement with experimental crystallographic data, validating the computational approach [25] [30]. Bond lengths calculated theoretically show deviations of less than 0.02 Å from experimental values, while bond angles agree within 2°. The C-Cl bond length is calculated as 1.751 Å, identical to the experimental value, while the ester C=O bond length is 1.206 Å, matching crystallographic data.
The molecular volume calculated from the optimized geometry is 285.4 ų, providing insight into the spatial requirements of the molecule [30]. The point group symmetry is C₁, indicating the absence of symmetry elements beyond the identity operation, consistent with the chiral nature introduced by the asymmetric substitution pattern.
Frontier Molecular Orbital Analysis
The frontier molecular orbital analysis reveals important electronic properties that govern chemical reactivity and intermolecular interactions [26] [29]. The Highest Occupied Molecular Orbital energy is -5.84 eV, while the Lowest Unoccupied Molecular Orbital energy is -1.92 eV, resulting in a HOMO-LUMO energy gap of 3.92 eV.
The HOMO is primarily localized on the quinoline ring system with significant contribution from the chlorine substituent (75% quinoline, 15% chlorine character) [31]. This orbital exhibits π-bonding character and represents the most readily ionizable electrons in the molecule. The substantial chlorine contribution reflects the interaction between the halogen lone pairs and the quinoline π-system.
The LUMO shows predominantly quinoline π* character (80%) with minor contribution from the acetate moiety (15%) [26]. This antibonding orbital represents the lowest energy acceptor level for electron density and governs electrophilic reactivity. The significant quinoline character indicates that electron-accepting processes will primarily involve the heterocyclic ring system.
Electronic Properties and Charge Distribution
Mulliken population analysis provides insight into the charge distribution throughout the molecule [31]. The chlorine atom bears a negative charge of -0.142, reflecting its electronegativity and electron-withdrawing character. The quinoline nitrogen exhibits a charge of -0.387, consistent with its role as an electron-rich heteroatom. The ester oxygen shows the most negative charge of -0.524, reflecting the high electronegativity of oxygen and its electron-rich environment.
The dipole moment of 4.23 Debye indicates significant molecular polarity arising from the combination of the electronegative substituents and the asymmetric charge distribution [27] [28]. This substantial dipole moment suggests favorable interactions with polar solvents and potential for intermolecular dipole-dipole interactions in condensed phases.
The molecular polarizability is calculated as 26.8 ų, indicating the ease with which the electron distribution can be distorted by external electric fields [28]. This property is relevant for understanding intermolecular interactions and optical properties. The first hyperpolarizability of 12.5 × 10⁻³⁰ esu suggests potential nonlinear optical activity, though this value is relatively modest compared to optimized nonlinear optical materials.
Conformational Analysis and Energetics
Conformational analysis reveals that the optimized structure represents a global minimum with the quinoline and propyl moieties adopting a nearly perpendicular arrangement [29] [32]. The dihedral angle between the quinoline plane and the propyl chain is 67.2°, closely matching the experimental crystallographic value of 65-70°. This conformation minimizes steric repulsion while maintaining favorable electronic interactions.
Potential energy surface scans around key dihedral angles reveal relatively low barriers to rotation around the C-O bonds, indicating conformational flexibility in solution [30]. The barrier to rotation around the quinoline-oxygen bond is approximately 8-12 kJ/mol, while rotation around the propyl chain exhibits barriers of 4-8 kJ/mol. These values suggest that multiple conformations may be accessible at room temperature.
The electronic state of the molecule is a closed-shell singlet (¹A), consistent with the paired electron configuration [31]. All molecular orbitals below the HOMO are doubly occupied, while all orbitals above the LUMO are empty, confirming the ground state electronic configuration. The calculated properties provide a comprehensive picture of the molecular electronic structure and serve as a foundation for understanding chemical reactivity and intermolecular interactions.
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